molecular formula C20H26BrClN2O7 B1272731 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt CAS No. 144110-43-0

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt

Cat. No.: B1272731
CAS No.: 144110-43-0
M. Wt: 521.8 g/mol
InChI Key: HGZDFBMYVMPFHR-CYRSAHDMSA-N
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Description

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is a chromogenic substrate used primarily for the detection of β-glucuronidase activity. This compound is known for producing a magenta color when hydrolyzed by β-glucuronidase, making it useful in various biological and chemical assays .

Mechanism of Action

Target of Action

The primary target of the compound “5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt” is the enzyme β-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , where it serves as a substrate for the β-glucuronidase enzyme . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

It is known that the compound is typically supplied in powder form and stored at temperatures around −20°c . This suggests that the compound may have specific storage requirements to maintain its stability and effectiveness.

Result of Action

The cleavage of the compound by β-glucuronidase results in the production of an intense blue precipitate of chloro-bromoindigo . This color change allows for the visual detection of β-glucuronidase activity, making the compound useful in various applications, including bacterial detection systems (e.g., E. coli) and the detection of GUS gene expression in plants .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability and efficacy . Additionally, the compound’s action may also be influenced by the presence of other substances in the environment, such as other enzymes or compounds that could potentially interfere with its interaction with β-glucuronidase.

Biochemical Analysis

Biochemical Properties

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt plays a crucial role in biochemical reactions involving β-glucuronidase. When β-glucuronidase cleaves the glucuronide moiety from the compound, it releases 5-bromo-6-chloro-3-indolyl, which subsequently undergoes oxidative dimerization to form a magenta-colored product . This reaction is highly specific to β-glucuronidase, making the compound an excellent substrate for detecting this enzyme in various biological samples .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for β-glucuronidase. In cells expressing the gusA gene, the compound is hydrolyzed by β-glucuronidase, leading to the production of a magenta color . This color change can be used to monitor gene expression, cell signaling pathways, and cellular metabolism. The compound does not significantly affect cell viability or function, making it a safe and reliable tool for various cellular assays .

Molecular Mechanism

At the molecular level, this compound exerts its effects through enzymatic hydrolysis by β-glucuronidase. The enzyme binds to the glucuronide moiety of the compound and cleaves it, releasing 5-bromo-6-chloro-3-indolyl . This intermediate then undergoes oxidative dimerization to form a magenta-colored product . The specificity of this reaction to β-glucuronidase ensures that the compound is a reliable indicator of the enzyme’s activity in various biological samples .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound are stable over time. The compound is typically stored at -20°C to maintain its stability and prevent degradation . Upon enzymatic hydrolysis, the magenta color produced is stable and can be observed for extended periods, allowing for accurate monitoring of β-glucuronidase activity in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At optimal dosages, the compound effectively detects β-glucuronidase activity without causing toxicity or adverse effects . At excessively high doses, there may be potential for non-specific interactions or toxicity, although such occurrences are rare . Careful dosage optimization is essential to ensure accurate and reliable results in animal studies .

Metabolic Pathways

This compound is primarily involved in the metabolic pathway of β-glucuronidase-mediated hydrolysis . The enzyme cleaves the glucuronide moiety, releasing 5-bromo-6-chloro-3-indolyl, which then undergoes oxidative dimerization to form the magenta-colored product . This pathway is highly specific to β-glucuronidase, ensuring that the compound is a reliable substrate for detecting the enzyme’s activity in various biological samples .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with β-glucuronidase . The compound is taken up by cells expressing the gusA gene and hydrolyzed by β-glucuronidase, leading to the production of the magenta color . The distribution of the compound is primarily determined by the expression pattern of β-glucuronidase in different tissues and cells .

Subcellular Localization

The subcellular localization of this compound is closely linked to the localization of β-glucuronidase within cells . The compound is hydrolyzed by β-glucuronidase in specific cellular compartments where the enzyme is localized, leading to the production of the magenta color in those regions . This localization ensures that the compound is a reliable indicator of β-glucuronidase activity in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt typically involves the reaction of 5-bromo-6-chloroindole with D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature environment and the use of solvents such as dimethylformamide or dimethylsulfoxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The final product is usually obtained in powder form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt primarily undergoes hydrolysis reactions catalyzed by β-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a colored product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of β-glucuronidase enzyme and occurs under mild conditions, such as physiological pH and temperature. The reaction can be monitored by the appearance of a magenta color, indicating the formation of the hydrolyzed product .

Major Products Formed

The major product formed from the hydrolysis of this compound is a magenta-colored compound, which is used as an indicator of β-glucuronidase activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is unique due to its ability to produce a distinct magenta color, which is easily distinguishable from other chromogenic substrates that typically produce blue or fluorescent products. This makes it particularly useful in applications where color differentiation is crucial .

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZDFBMYVMPFHR-CYRSAHDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26BrClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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